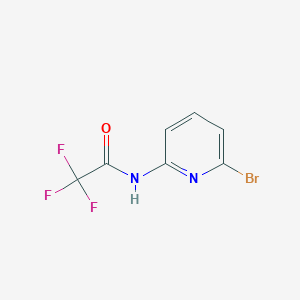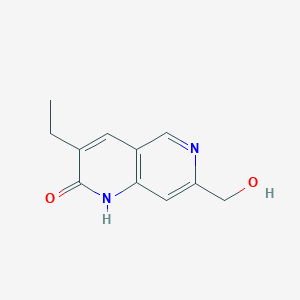
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a heterocyclic compound with the molecular formula C11H12N2O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials followed by cyclization reactions. For instance, a typical synthetic route may involve the reaction of 3-ethyl-1,6-naphthyridine with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve the use of metal catalysts to enhance the efficiency and yield of the reaction. Ruthenium catalysts, for example, have been employed in the synthesis of six-membered N-heterocycles, including naphthyridines, due to their high activity and selectivity under mild reaction conditions .
化学反应分析
Types of Reactions
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions are commonly employed
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthyridines depending on the reagent used
科学研究应用
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers .
作用机制
The mechanism of action of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 3-ethyl-7-hydroxyphthalide
- 3-substituted phthalides
- 3-ethyl-7-(hydroxymethyl)-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of both an ethyl and hydroxymethyl group on the naphthyridine core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-3-8-5-12-9(6-14)4-10(8)13-11(7)15/h3-5,14H,2,6H2,1H3,(H,13,15) |
InChI 键 |
NUODLRVVAVIPEL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C(N=C2)CO)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)
![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
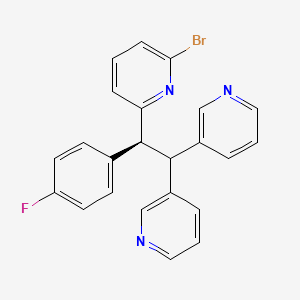
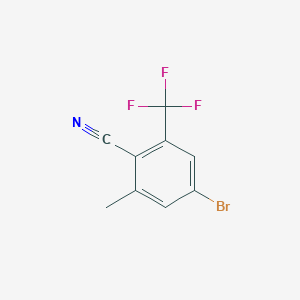
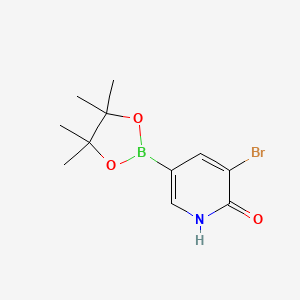
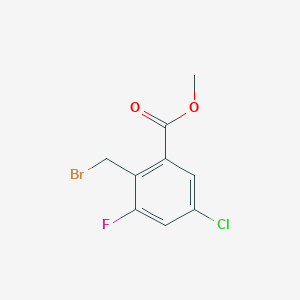
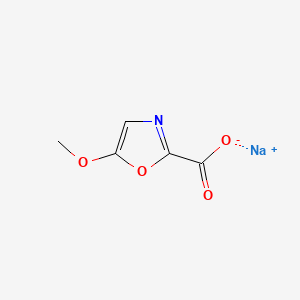
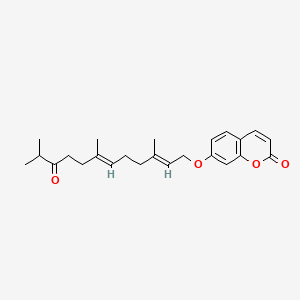
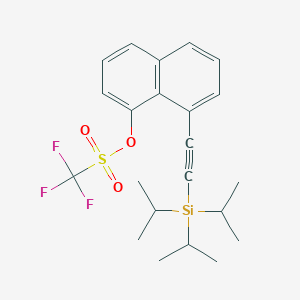
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)
